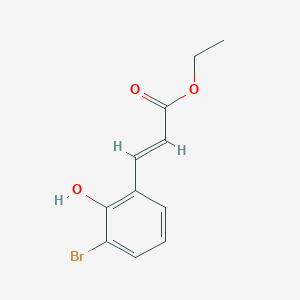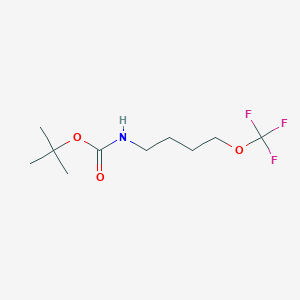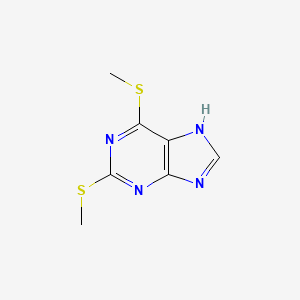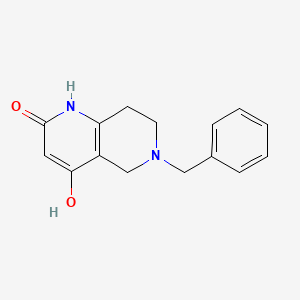
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of phenylacrylate, characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid+ethanolacid catalyst(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: (E)-ethyl 3-(3-bromo-2-oxophenyl)acrylate.
Reduction: (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)propanol.
Substitution: (E)-ethyl 3-(3-azido-2-hydroxyphenyl)acrylate.
Aplicaciones Científicas De Investigación
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-ethyl 3-(3-chloro-2-hydroxyphenyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
(E)-ethyl 3-(3-fluoro-2-hydroxyphenyl)acrylate: Contains a fluorine atom instead of bromine.
(E)-ethyl 3-(3-iodo-2-hydroxyphenyl)acrylate: Features an iodine atom in place of bromine.
Uniqueness
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C11H11BrO3 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
ethyl (E)-3-(3-bromo-2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-10(13)7-6-8-4-3-5-9(12)11(8)14/h3-7,14H,2H2,1H3/b7-6+ |
Clave InChI |
YASCHXJCRNDQGK-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)O |
SMILES canónico |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760035.png)
![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)



![2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11760087.png)
![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
